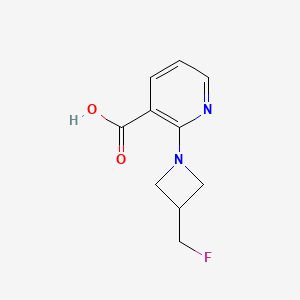

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-4-7-5-13(6-7)9-8(10(14)15)2-1-3-12-9/h1-3,7H,4-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQPHSPAJCKDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=CC=N2)C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps and Reagents

The main preparative route, as detailed in patent WO2018108954A1, involves the following critical steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosyloxy analogue | Methanesulfonyl chloride or tosyl chloride, triethylamine, DCM | Formation of good leaving groups for fluorination |

| 2 | Fluorination of the mesylate/tosylate intermediate to yield tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | Fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex | Nucleophilic substitution to introduce fluorine |

| 3 | Deprotection of the Boc group to yield 3-(fluoromethyl)azetidine salt | Acidic reagents like para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid | Removal of protecting groups under acidic conditions |

| 4 | Coupling with nicotinic acid derivatives or further functionalization | Various coupling agents and conditions | To introduce the nicotinic acid moiety |

Additional steps include reduction (e.g., with sodium borohydride), triflation, and cyclization reactions to build the azetidine ring and install the fluoromethyl group.

Detailed Reaction Conditions and Purification

Fluorination : The fluorination step is critical and typically uses TBAF or HF/trimethylamine as fluorinating reagents. The reaction is performed on the mesylate or tosylate intermediates to substitute the leaving group with fluorine.

Deprotection : Boc protecting groups are removed under acidic conditions, often using para-toluenesulfonic acid or trifluoroacetic acid, yielding the free amine as a salt.

Purification : After key transformations, aqueous extraction, washing with potassium carbonate solution, drying over magnesium sulfate, and filtration are employed to purify intermediates. Organic solvents such as methyl tetrahydrofuran (Me-THF) are used for extractions.

Scale-up : The process has been demonstrated at kilogram scale with controlled temperatures (0–20 °C) and inert atmosphere (nitrogen flow) to ensure complete conversion and purity.

Alternative Routes and Intermediates

The patent also describes alternative routes involving triflation of intermediates followed by cyclization with diphenylmethanamine to form benzhydryl-protected azetidine derivatives, which are later deprotected by hydrogenation in the presence of palladium catalysts.

The carboxylic acid moiety can be introduced via methyl ester intermediates, which are reduced and functionalized before final hydrolysis to yield the acid.

Summary Table of Key Reagents and Conditions for Preparation

| Synthetic Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Mesylation/Tosylation | Methanesulfonyl chloride or tosyl chloride, triethylamine | DCM solvent, room temperature | Introduce good leaving groups on azetidine ring |

| Fluorination | TBAF or HF/trimethylamine | Controlled temperature, inert atmosphere | Nucleophilic fluorine substitution |

| Deprotection | Para-toluenesulfonic acid, trifluoroacetic acid | Acidic conditions, room temperature | Remove Boc protecting group |

| Reduction | Sodium borohydride, Red-Al, LAH, DIBAL | Varies by reagent, typically mild temperatures | Reduce esters or ketones to alcohols or amines |

| Hydrogenation | Pd/C catalyst, H2 gas | Elevated pressure (1.8 MPa), 80°C | Remove benzhydryl protecting groups |

| Purification | Aqueous extraction, washing with K2CO3, drying over MgSO4 | Ambient temperature | Remove impurities and isolate product |

Research Findings and Considerations

The fluorination step using TBAF or HF/trimethylamine is highly selective but requires careful control to minimize side reactions and degradation of sensitive azetidine rings.

Protecting groups such as Boc and benzhydryl are essential for controlling reactivity during multi-step synthesis and are removed under mild acidic or catalytic hydrogenation conditions.

The use of hydride reducing agents varies depending on the intermediate; sodium borohydride is commonly used for mild reductions, while stronger agents like lithium aluminum hydride are reserved for more robust transformations.

Scale-up processes have been optimized to maintain purity and yield, including temperature control, inert atmosphere, and sequential extractions.

The synthetic routes are adaptable to introduce various substituents on the nicotinic acid moiety, allowing for structural diversification.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid has several applications in scientific research, including:

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Its unique structure makes it a potential candidate for biological studies, such as investigating the effects of fluorinated compounds on biological systems.

Medicine: The compound may have potential therapeutic applications, particularly in the design of new drugs that target specific biological pathways.

Industry: In the chemical industry, it can be used as an intermediate in the production of various fluorinated compounds.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid exerts its effects depends on its molecular targets and pathways involved. The fluoromethyl group can influence the compound's binding affinity to biological targets, potentially altering its biological activity. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-(fluoromethyl)azetidin-1-yl)nicotinic acid are best understood through comparison with related nicotinic acid derivatives and azetidine-containing analogs. Key compounds and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Aromatic amino group (): The (4-fluoro-2-methylphenyl)(methyl)amino substituent increases molecular weight and lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility . Diethylamino group (): Imparts basicity (pKa ~9–10), favoring protonation at physiological pH and enhancing solubility in acidic environments .

Nicotinic Acid Substitution Patterns :

- The target compound’s 2-position substitution contrasts with 4- or 5-substituted analogs (e.g., 4-methylnicotinic acid in ). Substitution at the 2-position may alter hydrogen-bonding interactions in enzyme active sites, as seen in nicotinic acid hydroxylase substrates .

Biological Activity

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the azetidine ring and fluoromethyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₈F₁N₃O₂

- CAS Number : 2091198-03-5

The presence of the fluoromethyl group is expected to influence the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Preliminary studies suggest the following mechanisms:

- Receptor Binding : The fluorinated structure increases binding affinity to nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmitter signaling pathways.

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic processes, leading to various therapeutic effects.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit significant biological activities:

1. Anti-inflammatory Properties

Initial findings suggest that this compound may possess anti-inflammatory effects, positioning it as a candidate for treating inflammatory diseases.

2. Analgesic Effects

Evidence points to the compound exhibiting analgesic properties, relevant for pain management therapies.

3. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A related study explored compounds similar to this one, revealing promising DPP-IV inhibitory activity with IC50 values in the low micromolar range (e.g., 0.01 μM), indicating potential in managing type 2 diabetes through glucose regulation.

4. In Vivo Efficacy

In oral glucose tolerance tests conducted on ICR mice, certain derivatives demonstrated significant efficacy in lowering blood glucose levels without adverse effects on cardiac ion channels (hERG), suggesting a favorable safety profile.

Case Study 1: Antidepressant Action

Research has shown that blockade of nAChR may be responsible for the antidepressant action of nicotinic ligands. In preclinical studies, compounds similar to this compound exhibited efficacy in animal models of cognition while demonstrating reduced toxicity compared to other compounds.

Case Study 2: Antimicrobial Activity

Studies on related compounds have indicated antimicrobial properties against various bacterial strains. For instance, derivatives showed significant activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4-Difluoropiperidine | C₅H₈F₂N | Simple piperidine derivative with fluorine substituents |

| 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole | C₁₄H₁₇F₂N | Contains a benzyl group enhancing lipophilicity |

| rac-(3aR,6aS)-4,4-difluoro-2-nitroso-octahydrocyclopenta[c]pyrrole | C₈H₉F₂N₂O | Nitroso group introduces unique reactivity |

These compounds share structural similarities but differ in their specific applications and biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling fluoromethyl-substituted azetidine derivatives with nicotinic acid precursors. Key steps include:

- Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura coupling to introduce the fluoromethyl group .

- Temperature Control : Maintain reactions at 60–80°C to minimize side-product formation while ensuring complete conversion .

- Purification : Employ reverse-phase HPLC or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound. Purity can be confirmed via HPLC (>98%) and NMR (e.g., ¹H/¹³C, ¹⁹F for fluoromethyl characterization) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : ¹H NMR (for proton environments), ¹³C NMR (for carbon backbone), and ¹⁹F NMR (to verify fluoromethyl substitution) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times with reference standards .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

Q. What are the key considerations for storage and handling to ensure compound stability during experiments?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess shelf life .

Advanced Research Questions

Q. How does the fluoromethyl substituent on the azetidine ring influence pharmacokinetic properties and target binding affinity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with non-fluorinated methyl or hydrogen groups. Assess logP (lipophilicity) via shake-flask method and plasma protein binding using equilibrium dialysis .

- Binding Assays : Perform radioligand displacement assays (e.g., α4β2-nAChR) to compare IC₅₀ values. Fluorination often enhances binding due to electronegativity and steric effects .

- Molecular Modeling : Use docking software (e.g., AutoDock Vina) to predict interactions between the fluoromethyl group and receptor hydrophobic pockets .

Q. What strategies resolve contradictions in biological activity data across in vitro models?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. SH-SY5Y), buffer conditions, and incubation times .

- Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .

- Orthogonal Assays : Confirm activity via electrophysiology (patch-clamp) for functional receptor modulation .

Q. How can researchers design experiments to elucidate metabolic pathways in preclinical models?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking metabolite distribution in liver microsomes or hepatocytes .

- Metabolite Identification : Combine LC-MS/MS with stable isotope tracers to detect phase I/II metabolites (e.g., glucuronidation, oxidation) .

- In Vivo Studies : Administer the compound to rodents and collect plasma/urine for metabolite profiling .

Q. What in silico methods predict the binding mode to nicotinic acetylcholine receptor subtypes?

- Methodological Answer :

- Docking Studies : Use cryo-EM structures of α4β2-nAChR (PDB: 6PV7) to model ligand-receptor interactions. Focus on fluoromethyl interactions with Leu⁹⁸ and Tyr¹⁸⁴ .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess hydrogen bonding and hydrophobic packing .

Q. What are the common impurities in synthesis, and how are they characterized?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.